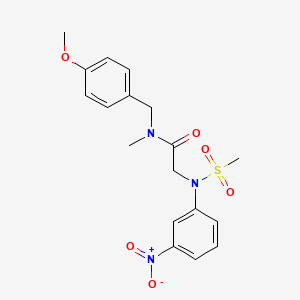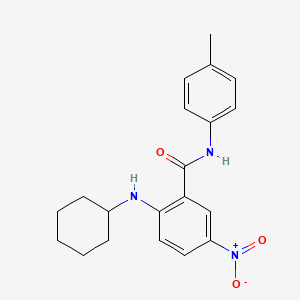![molecular formula C24H24N4O4 B12487942 2-methylbutyl 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12487942.png)
2-methylbutyl 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-METHYLBUTYL 2-AMINO-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[2,3-b]quinoxaline core, which is a fused ring system containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLBUTYL 2-AMINO-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-METHYLBUTYL 2-AMINO-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
2-METHYLBUTYL 2-AMINO-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer, antiviral, or antimicrobial agent.
Industry: The compound’s unique structure and properties make it useful in the development of new materials, such as polymers and coatings .
Mecanismo De Acción
The mechanism of action of 2-METHYLBUTYL 2-AMINO-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Quinoxaline Derivatives: These compounds have a quinoxaline core and are studied for their potential therapeutic applications.
Benzodioxin Derivatives: These compounds contain the benzodioxin moiety and are explored for their unique chemical properties .
Uniqueness
2-METHYLBUTYL 2-AMINO-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE is unique due to its combination of structural features, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C24H24N4O4 |
|---|---|
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
2-methylbutyl 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C24H24N4O4/c1-3-14(2)13-32-24(29)20-21-23(27-17-7-5-4-6-16(17)26-21)28(22(20)25)15-8-9-18-19(12-15)31-11-10-30-18/h4-9,12,14H,3,10-11,13,25H2,1-2H3 |
Clave InChI |
WMWWGTPDWRTJKD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC5=C(C=C4)OCCO5)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N4-(4-fluorophenyl)-N2-[(4-methylphenyl)methyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B12487861.png)
![4-Oxo-3-[4-(propoxycarbonyl)phenoxy]-2-(trifluoromethyl)chromen-7-YL morpholine-4-carboxylate](/img/structure/B12487864.png)
![N-(3-bromobenzyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12487871.png)

![4-ethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12487882.png)
![methyl 4-[(E)-piperidin-1-yldiazenyl]benzoate](/img/structure/B12487884.png)
![Methyl 3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12487891.png)
![6,6-dimethyl-9-(thiophen-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12487903.png)
![2-{[2-(Trifluoromethyl)benzyl]amino}ethanol](/img/structure/B12487915.png)


![2-methyl-6-(trifluoromethyl)-5H-pyrimido[1,2-b][1,2,4]triazine-3,8-dione](/img/structure/B12487937.png)
![5-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12487938.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]biphenyl-2-carboxamide](/img/structure/B12487946.png)
